Mupirocin calcium

描述

莫匹罗星是一种局部抗生素,来源于荧光假单胞菌。 它主要用于治疗皮肤感染,如脓疱疮和毛囊炎,以及清除鼻腔内的耐甲氧西林金黄色葡萄球菌 (MRSA) . 莫匹罗星通过抑制细菌蛋白质合成起作用,使其对多种革兰氏阳性菌有效 .

准备方法

合成路线和反应条件: 莫匹罗星是通过荧光假单胞菌发酵生产的。 生物合成涉及假单胞菌酸的生产,然后将其分离和纯化 . 发酵过程通常采用浸没培养法,在这种方法中,细菌在受控条件下在富含营养的培养基中生长 .

工业生产方法: 在工业环境中,莫匹罗星通过大规模发酵生产。 发酵液用有机溶剂(如甲基异丁基酮或乙酸乙酯)萃取。 然后用碳酸氢钠溶液从溶剂中重新萃取莫匹罗星 . 最终产品经过纯化以达到所需的纯度和效力。

化学反应分析

反应类型: 莫匹罗星会发生各种化学反应,包括:

氧化: 莫匹罗星可以被氧化形成不同的衍生物,这些衍生物可能具有不同的抗菌活性。

还原: 还原反应可以改变莫匹罗星中的官能团,可能会改变其功效。

常用试剂和条件:

氧化剂: 过氧化氢,高锰酸钾。

还原剂: 硼氢化钠,氢化铝锂。

取代试剂: 卤素,烷基化试剂.

形成的主要产物: 这些反应形成的主要产物包括各种莫匹罗星衍生物,这些衍生物可能具有增强的或降低的抗菌活性,具体取决于所做的修饰 .

科学研究应用

Antibacterial Applications

Mupirocin is widely recognized for its effectiveness in treating skin infections caused by bacteria. It is particularly effective against methicillin-resistant Staphylococcus aureus (MRSA).

- Nasal Decolonization : Mupirocin calcium ointment has been extensively studied for its role in eradicating nasal carriage of S. aureus. A pivotal study involving 339 healthy volunteers demonstrated that mupirocin significantly reduced nasal carriage rates compared to placebo, with 91% of treated individuals achieving negative cultures within 48-96 hours post-treatment . This effect is crucial in preventing surgical site infections and controlling outbreaks in healthcare settings.

- Wound Infections : Mupirocin is commonly used to treat infected wounds. Its application has been shown to reduce bacterial load effectively, facilitating better healing outcomes. Research indicates that mupirocin not only acts as an antibacterial agent but also promotes wound healing by stimulating keratinocyte proliferation and enhancing growth factor production .

Wound Healing Enhancement

Recent studies have highlighted mupirocin's role in promoting wound healing through mechanisms beyond its antibacterial properties.

- Growth Factor Stimulation : A study demonstrated that mupirocin at concentrations of 0.1 and 0.2 mM significantly increased the proliferation of human keratinocytes and stimulated the production of critical growth factors such as hepatocyte growth factor (HGF) and platelet-derived growth factor (PDGF) in vitro. This suggests that mupirocin could be beneficial in managing chronic wounds where healing is impaired due to infection .

- Nanoparticle Formulations : Innovative formulations combining mupirocin with nanoparticles have shown enhanced antibacterial activity and improved wound healing outcomes. For instance, copper nanoparticles loaded with mupirocin demonstrated a threefold decrease in minimum inhibitory concentration (MIC) against S. aureus while promoting angiogenesis and collagen formation in animal models .

Clinical Case Studies

Several clinical studies underscore the effectiveness of this compound in various settings:

- Dialysis Patients : In a controlled trial involving patients undergoing hemodialysis, mupirocin nasal ointment was effective in eradicating nasal carriage of S. aureus, leading to a significant reduction in infection rates compared to placebo . The study highlighted the importance of mupirocin in preventing infections among vulnerable populations.

- Post-Surgical Prophylaxis : Mupirocin has been utilized as a prophylactic measure to reduce the risk of postoperative infections. Its application prior to surgery has shown promise in reducing the incidence of surgical site infections caused by S. aureus.

Comparative Efficacy

The following table summarizes key findings from various studies on the efficacy of this compound compared to other treatments:

作用机制

莫匹罗星通过抑制异亮氨酰-tRNA 合成酶发挥其抗菌作用。 这种酶对于合成异亮氨酸至关重要,异亮氨酸是细菌蛋白质合成所需的氨基酸。 通过与酶的活性位点结合,莫匹罗星阻止了异亮氨酸掺入细菌蛋白,最终导致细菌死亡 .

类似化合物:

新霉素: 另一种用于治疗皮肤感染的局部抗生素。

杆菌肽: 通常与新霉素混合用于局部制剂。

多粘菌素 B: 用于与其他抗生素联合使用,用于局部应用.

比较: 莫匹罗星的作用机制是独一无二的,因为它专门针对异亮氨酰-tRNA 合成酶,而其他抗生素(如新霉素和杆菌肽)则具有不同的靶点和机制。 这种独特的作用方式使莫匹罗星对 MRSA 特别有效,并降低了与其他抗生素交叉耐药的可能性 .

相似化合物的比较

Neomycin: Another topical antibiotic used to treat skin infections.

Bacitracin: Often combined with neomycin in topical formulations.

Polymyxin B: Used in combination with other antibiotics for topical applications.

Comparison: Mupirocin is unique in its mechanism of action, as it specifically targets isoleucyl-tRNA synthetase, whereas other antibiotics like neomycin and bacitracin have different targets and mechanisms. This unique mode of action makes mupirocin particularly effective against MRSA and reduces the likelihood of cross-resistance with other antibiotics .

生物活性

Mupirocin calcium, a topical antibiotic, is primarily used for treating infections caused by Staphylococcus aureus, including methicillin-resistant strains (MRSA). Its mechanism of action involves the selective inhibition of isoleucyl-tRNA synthetase (IleRS), an enzyme crucial for protein synthesis in bacteria. This article provides a detailed overview of the biological activity of this compound, supported by clinical studies, case analyses, and relevant data tables.

This compound acts by binding to the active site of IleRS, preventing the incorporation of isoleucine into bacterial proteins. This disruption leads to the cessation of protein synthesis, ultimately resulting in bacterial cell death. The drug's specificity for bacterial IleRS over mammalian counterparts contributes to its low toxicity in humans.

Case Studies and Clinical Trials

- Nasal Carriage Elimination : A significant study evaluated the efficacy of this compound ointment in eliminating nasal carriage of S. aureus among healthcare workers. In a double-blind trial involving 339 participants, 91% of those treated with mupirocin showed eradication of nasal carriage within 48-96 hours post-treatment compared to only 6% in the placebo group (P < .0001) .

- Wound Healing : Another study explored mupirocin's role in wound healing beyond its antibacterial properties. Mupirocin was shown to enhance human keratinocyte proliferation and growth factor production, significantly increasing wound closure rates in vitro .

- Preventing Infections in Dialysis Patients : A decision analysis indicated that regular mupirocin treatment could reduce S. aureus infection rates by 45-55% among chronic hemodialysis patients, resulting in substantial healthcare cost savings .

Table 1: Summary of Clinical Trial Outcomes

Safety Profile

This compound has been generally well-tolerated across studies. Adverse events reported were mild and comparable between treatment and placebo groups, indicating a favorable safety profile for both topical and intranasal formulations .

属性

Key on ui mechanism of action |

Mupirocin specifically and reversibly binds to bacterial isoleucyl transfer-RNA (tRNA) synthetase, which is an enzyme that promotes the conversion of isoleucine and tRNA to isoleucyl-tRNA. Inhibition of this enzyme subsequently leads to the inhibition of the bacterial protein and RNA synthesis. Mupirocin is bacteriostatic at lower concentrations but it exerts bactericidal effects with prolonged exposure, killing 90-99% of susceptible bacteria over a 24 hour period. |

|---|---|

CAS 编号 |

115074-43-6 |

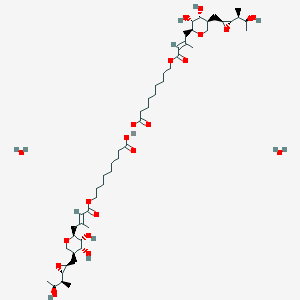

分子式 |

C52H90CaO20 |

分子量 |

1075.3 g/mol |

IUPAC 名称 |

calcium;9-[(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynonanoate;dihydrate |

InChI |

InChI=1S/2C26H44O9.Ca.2H2O/c2*1-16(13-23(30)33-11-9-7-5-4-6-8-10-22(28)29)12-20-25(32)24(31)19(15-34-20)14-21-26(35-21)17(2)18(3)27;;;/h2*13,17-21,24-27,31-32H,4-12,14-15H2,1-3H3,(H,28,29);;2*1H2/q;;+2;;/p-2/b2*16-13+;;;/t2*17-,18-,19-,20-,21-,24+,25-,26-;;;/m00.../s1 |

InChI 键 |

DDHVILIIHBIMQU-YJGQQKNPSA-L |

SMILES |

CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)[O-])C)C(C)O.CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)[O-])C)C(C)O.O.O.[Ca+2] |

手性 SMILES |

C[C@@H]([C@@H](O)C)[C@@H]1O[C@H]1C[C@@H]2[C@H]([C@H]([C@@H](OC2)C/C(=C/C(=O)OCCCCCCCCC(=O)[O-])/C)O)O.C[C@@H]([C@@H](O)C)[C@@H]1O[C@H]1C[C@@H]2[C@H]([C@H]([C@@H](OC2)C/C(=C/C(=O)OCCCCCCCCC(=O)[O-])/C)O)O.O.O.[Ca+2] |

规范 SMILES |

CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)[O-])C)C(C)O.CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)[O-])C)C(C)O.O.O.[Ca+2] |

熔点 |

77-78 77 - 78 °C |

物理描述 |

Solid |

溶解度 |

2.65e-02 g/L |

同义词 |

14C-Labeled Mupirocin Bactroban BRL 4910A BRL-4910A BRL4910A Mupirocin Mupirocin Calcium Mupirocin, 14C Labeled Mupirocin, 14C-Labeled Mupirocin, Calcium Salt (2:1) Mupirocin, Calcium Salt (2:1), Dihydrate Mupirocin, Lithium Salt Mupirocin, Sodium Salt Pseudomonic Acid Pseudomonic Acid A |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。